molecular formula C7H10N4O B12974553 1-(3,4,6,7-Tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridin-5-yl)ethan-1-one

1-(3,4,6,7-Tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridin-5-yl)ethan-1-one

Cat. No.: B12974553
M. Wt: 166.18 g/mol
InChI Key: RUHCDFUTHAMELG-UHFFFAOYSA-N
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Description

1-(3,4,6,7-Tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridin-5-yl)ethan-1-one is a heterocyclic compound that has garnered significant interest due to its potential applications in medicinal chemistry. This compound features a unique triazolopyridine core, which is known for its biological activity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4,6,7-Tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridin-5-yl)ethan-1-one typically involves the formation of the triazole and pyridine rings through cyclization reactions. One common method is the intramolecular azide-alkyne cycloaddition, where an azide reacts with an alkyne to form the triazole ring, followed by cyclization to form the pyridine ring . This reaction can be catalyzed by copper (Cu) or ruthenium (Ru) catalysts under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of catalysts and solvents is crucial to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1-(3,4,6,7-Tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridin-5-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophilic substitution reactions can occur at the triazole or pyridine rings, often using halogenated reagents.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: NaBH₄ in methanol or ethanol.

    Substitution: Halogenated reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(3,4,6,7-Tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridin-5-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The triazolopyridine core can bind to active sites of enzymes, inhibiting their activity or modulating receptor functions . This interaction can lead to various biological effects, including antiviral and antitumor activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3,4,6,7-Tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridin-5-yl)ethan-1-one stands out due to its unique triazolopyridine core, which offers a distinct set of chemical and biological properties

Properties

Molecular Formula

C7H10N4O

Molecular Weight

166.18 g/mol

IUPAC Name

1-(2,4,6,7-tetrahydrotriazolo[4,5-c]pyridin-5-yl)ethanone

InChI

InChI=1S/C7H10N4O/c1-5(12)11-3-2-6-7(4-11)9-10-8-6/h2-4H2,1H3,(H,8,9,10)

InChI Key

RUHCDFUTHAMELG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC2=NNN=C2C1

Origin of Product

United States

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